8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline
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Overview
Description
8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline is a complex organic compound that features a quinoline core linked to a pyrazole ring via a sulfonyl-pyrrolidine moiety
Mechanism of Action
Target of Action
A related compound was found to have a potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
The related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its target through a similar mechanism, potentially leading to changes in the target’s function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized starting from α, β-unsaturated aldehydes or ketones and hydrazine using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.
Pyrrolidine Attachment: The sulfonylated pyrazole is reacted with a pyrrolidine derivative to form the sulfonyl-pyrrolidine moiety.
Quinoline Coupling: Finally, the sulfonyl-pyrrolidine moiety is coupled with a quinoline derivative under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced quinoline or pyrazole derivatives .
Scientific Research Applications
8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyrazoloquinolines: Compounds that share the quinoline and pyrazole moieties but differ in their specific substitutions and linkages.
Uniqueness
8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 8-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoline is a derivative of 8-hydroxyquinoline, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N5O4S, with a molecular weight of approximately 407.5 g/mol. The presence of the quinoline and pyrazole moieties contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds related to 8-hydroxyquinoline exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties against various pathogens.
- Anticancer Effects : Some studies suggest potential anticancer mechanisms through apoptosis induction in cancer cells.
- Neuroprotective Properties : Certain derivatives act as iron chelators, providing neuroprotection in models of neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including those similar to the target compound. The results indicated:
Compound | Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
8-HQ Derivative A | Staphylococcus aureus | 22 mm | 0.0001 |
8-HQ Derivative B | Klebsiella pneumoniae | 25 mm | 0.0001 |
8-HQ Derivative C | Pseudomonas aeruginosa | 23 mm | 0.00005 |
These results demonstrate that modifications to the quinoline structure can enhance antimicrobial potency .
Anticancer Activity
In vitro studies on cancer cell lines revealed that derivatives of 8-hydroxyquinoline, similar to our compound, can induce apoptosis. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The IC50 values for certain derivatives were found to be as low as 10μM, indicating significant cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells .
Neuroprotective Effects
The compound's ability to chelate iron suggests potential applications in neurodegenerative diseases. Research has shown that:
- Mechanism : Iron chelation prevents oxidative stress in neuronal cells.
- Model Systems : In animal models of Alzheimer's disease, certain derivatives demonstrated reduced amyloid plaque formation and improved cognitive function .
Case Studies
Several case studies highlight the practical applications of similar compounds:
- Study on Antiviral Activity :
- Hybrid Molecules :
Properties
IUPAC Name |
8-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-19(14(2)22(3)21-13)27(24,25)23-11-9-16(12-23)26-17-8-4-6-15-7-5-10-20-18(15)17/h4-8,10,16H,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTCWGQGKVBPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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